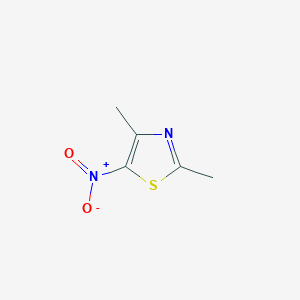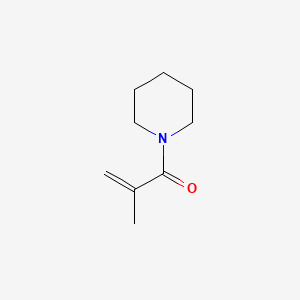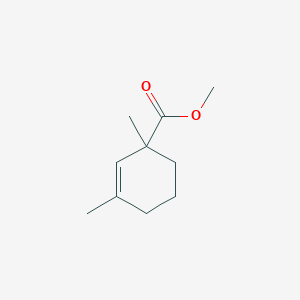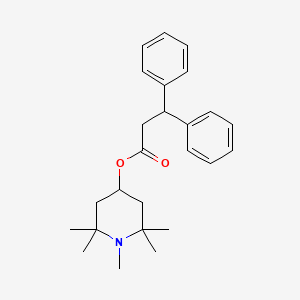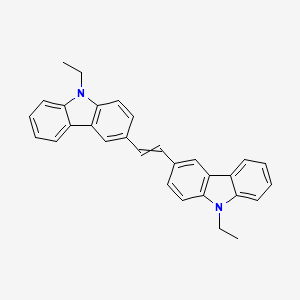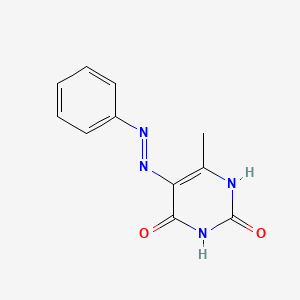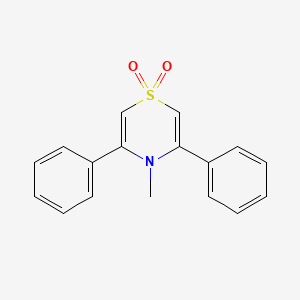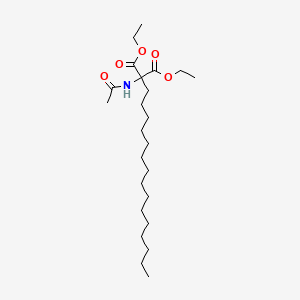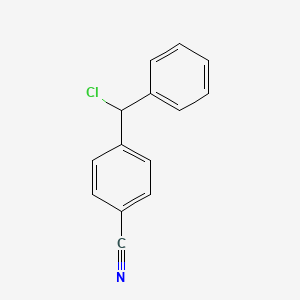![molecular formula C12H17FN2O7S2 B14712315 [(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22964-41-6](/img/structure/B14712315.png)
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C11H13FN2O6S2. This compound is characterized by the presence of a fluorine atom, a nitroso group, and a dimethanesulfonate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-fluoro-4-nitrosophenylamine with diethanolamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and specificity. The nitroso group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:
[(3-Methyl-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate: This compound has a methyl group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
[(4-Formyl-3-methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22964-41-6 |
|---|---|
Molekularformel |
C12H17FN2O7S2 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
2-[3-fluoro-N-(2-methylsulfonyloxyethyl)-4-nitrosoanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H17FN2O7S2/c1-23(17,18)21-7-5-15(6-8-22-24(2,19)20)10-3-4-12(14-16)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
InChI-Schlüssel |
NMQOOASDEIDCBE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=C(C=C1)N=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


